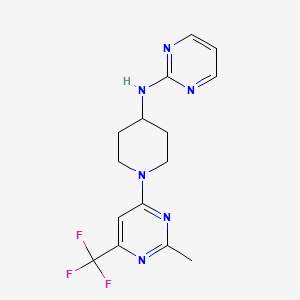

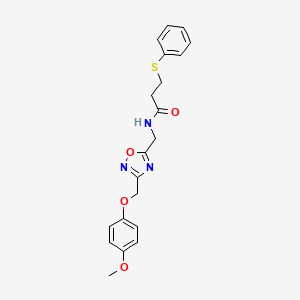

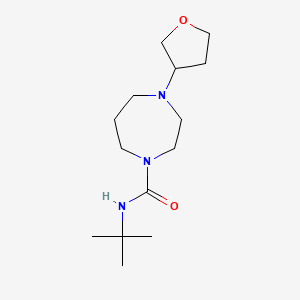

N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C15H17F3N6 and its molecular weight is 338.338. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Carbon-Carbon Bond Formations

The asymmetric carbon-carbon bond formation using lithiated N-Boc allylic and benzylic amines for conjugate additions to nitroalkenes highlights a pathway to synthesize substituted piperidines and pyrimidinones. This methodology provides a route to enantiomerically enriched products, demonstrating the compound's potential in the stereoselective synthesis of complex heterocyclic structures. Such processes are crucial for developing pharmacologically active compounds with precise stereochemical configurations, offering insights into the synthetic versatility of pyrimidin-2-amine derivatives (Johnson et al., 2002).

Synthesis of Heterocyclic Compounds

The condensation of 2-aminofluorene with α, ω-dibromoalkanes in the presence of calcium hydroxide or sodium ethoxide forms N, N′-(2-fluorenyl) derivatives of various heterocycles including piperazine and pyrimidin derivatives. This demonstrates the utility of the compound in forming diverse heterocyclic structures, which are foundational elements in many therapeutic agents (Barak, 1968).

Antimicrobial and Antifungal Activities

Synthesized tricyclic compounds incorporating pyrimidin-2-amine have exhibited significant antimicrobial and antifungal activities. This application underscores the potential of such compounds in developing new antibacterial and antifungal agents, highlighting the role of pyrimidin-2-amine derivatives in addressing microbial resistance issues (Mittal et al., 2011).

Anti-Angiogenic and DNA Cleavage Activities

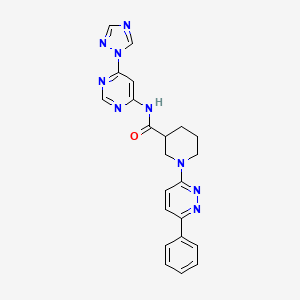

Novel derivatives of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide have shown significant anti-angiogenic and DNA cleavage activities. These findings indicate the compound's potential in cancer therapy, particularly in targeting tumor angiogenesis and inducing cytotoxic effects through DNA interaction (Kambappa et al., 2017).

Insecticidal and Antibacterial Potential

The synthesis of pyrimidine-linked pyrazole heterocyclics via microwave irradiation and their evaluation for insecticidal and antibacterial activities reveal another facet of pyrimidin-2-amine derivatives. These compounds offer a novel approach to pest control and bacterial infections, showcasing their versatility in various biological applications (Deohate & Palaspagar, 2020).

Biochemical Analysis

Biochemical Properties

It is hypothesized that this compound may interact with various enzymes, proteins, and other biomolecules, influencing the course of biochemical reactions

Cellular Effects

Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3N6/c1-10-21-12(15(16,17)18)9-13(22-10)24-7-3-11(4-8-24)23-14-19-5-2-6-20-14/h2,5-6,9,11H,3-4,7-8H2,1H3,(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBKQCBZCKNDAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCC(CC2)NC3=NC=CC=N3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

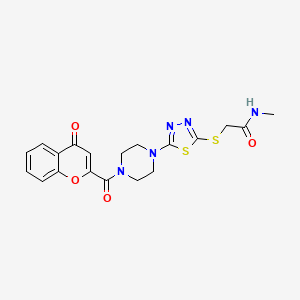

![methyl N-(4-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)carbamate](/img/structure/B2937005.png)

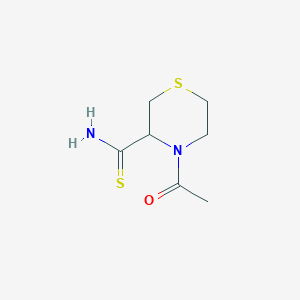

![trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde](/img/structure/B2937015.png)

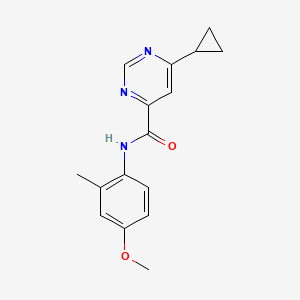

![N-(3-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2937020.png)